1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a bicyclic heteroaromatic core modified with sulfonyl and alkyl ether substituents. Its molecular formula is C21H23ClN4O3S (molecular weight: 446.95 g/mol) . It complies with Lipinski’s Rule of Five (hydrogen bond acceptors: 7; rotatable bonds: 5; molecular weight <500), suggesting favorable oral bioavailability .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-ethoxypropyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-2-28-13-5-12-24-14-25(29(26,27)16-10-8-15(21)9-11-16)20-19(24)22-17-6-3-4-7-18(17)23-20/h3-4,6-11H,2,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHZNPUSBEVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates both imidazoquinoxaline and sulfonamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives of imidazo[4,5-b]quinoxaline exhibited significant activity against melanoma cell lines, showcasing IC50 values in the low micromolar range (e.g., 365 nM) for some analogs . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through pathways distinct from traditional chemotherapeutics .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 16a | A375 (Melanoma) | 3158 | Apoptosis induction |
| 16b | A375 (Melanoma) | 3527 | Cell cycle arrest |
| 17a | A375 (Melanoma) | 365 | Distinct from tubulin/topoisomerase inhibitors |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other bacterial strains . The binding interactions with bovine serum albumin (BSA) suggest that these compounds may have favorable pharmacokinetic profiles.
Table 2: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it demonstrated strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions associated with urease-producing pathogens.
Table 3: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|---|
| Urease | Compound X | 2.14 | Thiourea (21.25) |
| Acetylcholinesterase (AChE) | Compound Y | 0.63 | - |
Case Studies and Research Findings
A recent study investigated the structure-activity relationship (SAR) of various derivatives of imidazo[4,5-b]quinoxaline. The research highlighted that modifications at specific positions on the quinoxaline ring could enhance biological activity significantly. For example, introducing different substituents on the phenyl ring improved both anticancer and antibacterial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Alkyl Chain
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Key Difference : Replaces the ethoxy group with isopropoxy (C21H23ClN4O3S, molecular weight: 446.95 g/mol ) .
- Impact: The bulkier isopropoxy group increases lipophilicity (predicted LogP: ~4.4 vs.
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Modifications in the Sulfonyl-Aryl Group
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline
- Key Difference : Replaces the ethoxypropyl chain with a 3-trifluoromethylphenyl group (C22H14ClF3N4O2S, molecular weight: 490.9 g/mol ) .
- However, the increased molecular weight (~490.9) may reduce bioavailability.
1-{4-[(Trifluoromethyl)sulfonyl]phenyl}piperazine Derivatives
Core Structure Analog: Quinazoline Derivatives
SC-558 and Analogs (1a-f)
- Key Difference: Features a quinazoline core instead of quinoxaline, with variable substituents (e.g., Cl, Br, OCH3) on the sulfonamide aryl group .
- Impact : The quinazoline core’s electronic profile differs due to nitrogen positioning, altering binding modes. For example, compound 1e (X = Cl) shares the 4-chlorophenyl group with the target compound but shows reduced potency in cyclooxygenase-2 (COX-2) inhibition compared to SC-558 .
Research Findings and Implications
- Bioavailability : The target compound’s ethoxypropyl chain balances lipophilicity (LogP ~4.0) and solubility, outperforming the isopropoxy analog in aqueous media .
- Receptor Binding : The 4-chlorophenylsulfonyl group is critical for interactions with targets like GLP1R, as seen in related compounds . Trifluoromethyl-substituted analogs exhibit stronger binding but poorer solubility .
- Metabolic Stability : Piperazine-containing derivatives show enhanced solubility but may undergo rapid hepatic metabolism compared to the ethoxypropyl chain’s slower clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
